molecular formula C13H21Cl2N3O B1443131 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1269152-02-4

4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Cat. No.: B1443131
CAS No.: 1269152-02-4
M. Wt: 306.23 g/mol
InChI Key: XQCQWLPICCWSKY-UHFFFAOYSA-N
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Description

4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a piperidine-derived compound with a carboximidamide functional group. Its structure features a hydroxypiperidine moiety linked via a methylene bridge to a benzocarboximidamide core, with two hydrochloride counterions enhancing solubility.

Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCQWLPICCWSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride, also known by its CAS number 1269152-02-4, is a chemical compound that has garnered attention in pharmacological research due to its significant biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C13H21Cl2N3O
Molecular Weight 306.23 g/mol
Purity ~95%
IUPAC Name 4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide dihydrochloride
CAS Number 1269152-02-4

Structural Characteristics

The compound features a piperidine ring with a hydroxyl group and a carboximidamide moiety, which contributes to its reactivity and biological interactions. The presence of these functional groups allows for various nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

NMDA Receptor Antagonism

Research indicates that this compound exhibits selective antagonism at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, making it a candidate for therapeutic interventions in neurological disorders such as Alzheimer's disease and schizophrenia.

Antihyperglycemic Effects

In addition to its neuropharmacological properties, derivatives of this compound have shown potential antihyperglycemic effects. This suggests possible applications in diabetes management by modulating glucose metabolism.

Case Studies and Research Findings

  • Study on NMDA Receptor Modulation :
    • A study demonstrated that this compound significantly inhibits NR2B-mediated currents in neuronal cultures, indicating its potential role in modulating excitatory neurotransmission.
    • The findings suggest that targeting NR2B may lead to new treatments for cognitive impairments associated with neurodegenerative diseases.
  • Antihyperglycemic Activity :
    • Another investigation into the compound's derivatives revealed a marked reduction in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(Methylpiperazin-1-yl)benzene-1-carboximidamideC13H20N4OExhibits distinct binding properties at serotonin receptors.
4-(Hydroxypiperidine)benzene-1-carboxylic acidC12H15NO3Lacks the carboximidamide functionality, limiting its pharmacological applications.
N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)methyl)benzene-1-carboximidamideC13H19N3OHydroxyl group enhances solubility but alters receptor interaction profiles compared to 4-hydroxypiperidine derivatives.

This comparative analysis highlights how variations in functional groups can significantly influence biological activities and therapeutic potentials.

Scientific Research Applications

NMDA Receptor Antagonism
Research indicates that this compound acts as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, making it a candidate for therapeutic interventions in neurological disorders such as Alzheimer's disease and schizophrenia.

Antihyperglycemic Effects
In addition to its neuropharmacological properties, derivatives of this compound have shown potential antihyperglycemic effects. This suggests possible applications in diabetes management by modulating glucose metabolism.

Synthesis Pathways

The synthesis of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride typically involves several steps, including:

  • Formation of the piperidine ring : Starting from appropriate precursors to construct the piperidine structure.
  • Introduction of the hydroxyl group : This can be achieved through hydroxylation reactions.
  • Carboximidamide formation : The final step involves the introduction of the carboximidamide moiety through nucleophilic substitution reactions.

These synthetic routes allow for further derivatization, enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Neuropharmacological Studies : Investigations into its NMDA receptor antagonism have shown promise for treating cognitive deficits associated with neurodegenerative diseases.
  • Metabolic Studies : Research has indicated that derivatives may improve insulin sensitivity and glucose uptake in cellular models, suggesting potential applications in diabetes therapy.

These findings underscore the importance of further exploring this compound's therapeutic applications through rigorous clinical trials and experimental studies.

Comparison with Similar Compounds

Research Implications and Gaps

  • Further in vitro studies are warranted.
  • Synthetic Utility : The discontinued status of the target compound highlights the need for alternative routes to hydroxypiperidine derivatives, possibly via reductive amination or hydroxylation of piperidine precursors .

Preparation Methods

Piperidine Ring Construction and Hydroxylation

  • The piperidine ring with a hydroxyl group at the 4-position can be synthesized starting from 4-piperidone derivatives.
  • Hydroxylation is commonly achieved by selective reduction or oxidation steps, ensuring the hydroxyl group is introduced without affecting other functional groups.
  • Alternative methods include nucleophilic substitution on piperidine intermediates with hydroxyl-containing reagents.

Salt Formation and Purification

  • The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
  • Purification is typically achieved by recrystallization or chromatography to reach a purity of approximately 95%.
  • The dihydrochloride form enhances the compound’s stability and facilitates handling.

Representative Synthesis Example

Step Reagents/Conditions Description Yield (%)
1 4-Piperidone + hydroxylation reagents Synthesis of 4-hydroxypiperidine intermediate 70-80
2 Benzyl chloride derivative + base Formation of N-benzyl-4-hydroxypiperidine via nucleophilic substitution 75-85
3 Benzene-1-carboximidamide precursor + coupling agents Introduction of carboximidamide group at para position 65-75
4 HCl treatment Formation of dihydrochloride salt Quantitative

Note: Yields are approximate and depend on reaction scale and conditions.

Alternative and Scalable Routes

  • Literature reports alternative methods for preparing piperidine derivatives with improved yields and scalability, such as reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst, followed by deprotection and salt formation. This method offers shorter reaction times and high yields, suitable for large-scale manufacturing.
  • The use of tert-butyl esters as intermediates in related piperidine carboxylic acid derivatives has been shown to enhance yields and facilitate conversion to free acids, which may be adapted for the synthesis of related carboximidamide compounds.
  • Sonogashira coupling followed by catalytic hydrogenation and nucleophilic substitution has been employed for related hydroxypiperidine derivatives, offering precise control over linker length and substitution patterns.

Research Findings and Analytical Data

  • The compound’s molecular formula is C13H21Cl2N3O, with a molecular weight of 306.23 g/mol.
  • Purity achieved through these synthetic methods is typically around 95%, suitable for research applications.
  • Structural characterization is confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
  • The synthetic intermediates and final compound exhibit reactivity consistent with the presence of hydroxyl, piperidine, and carboximidamide functional groups, allowing further chemical modifications if needed.

Summary Table of Preparation Methods

Preparation Aspect Method Description Advantages Limitations
Piperidine ring synthesis Starting from 4-piperidone, hydroxylation or reductive amination Well-established, high yield Requires careful control of stereochemistry
Benzyl linker formation Nucleophilic substitution with benzyl halides Straightforward, versatile Possible side reactions with other nucleophiles
Carboximidamide introduction Amidination of nitrile or ester precursors Efficient amidine formation Sensitive to reaction conditions
Salt formation Treatment with HCl to form dihydrochloride Improves stability and solubility Requires careful purification
Scalable process Reductive amination with Raney-Ni catalyst Suitable for industrial scale, high yield Catalyst handling and cost considerations

Q & A

Basic: What are the recommended analytical techniques for characterizing the structural integrity of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride?

Methodological Answer:
To confirm the compound’s structure and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For elucidating the piperidine ring substitution pattern and benzamidine moiety. 1^1H-NMR and 13^13C-NMR are critical for identifying hydrogen and carbon environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, distinguishing between the free base and dihydrochloride salt forms .
  • Elemental Analysis : To validate stoichiometry (e.g., chlorine content in the hydrochloride salt) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Advanced: How can researchers optimize synthetic routes for this compound to address low yield in amidation or salt formation steps?

Methodological Answer:
Common challenges include incomplete coupling during amidation or instability during HCl salt formation. Strategies include:

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilicity in amidation steps .
  • Catalyst Screening : Test coupling agents like HATU or EDCI for efficiency improvements .
  • Salt Formation Control : Introduce HCl gas slowly in anhydrous ethanol to prevent over-acidification and degradation .
  • In Silico Modeling : Tools like density functional theory (DFT) can predict reactive intermediates and guide condition adjustments .

Basic: What biochemical pathways are likely targeted by this compound, based on structural analogs?

Methodological Answer:
Piperidine derivatives often modulate:

  • G-Protein-Coupled Receptors (GPCRs) : The hydroxypiperidine group may interact with histamine or serotonin receptors due to structural similarity to known ligands .
  • Enzyme Inhibition : The benzamidine moiety could act as a trypsin-like protease inhibitor, common in anticoagulant research .
  • Ion Channels : Hydrophobic aromatic regions may influence potassium or calcium channels .
    Note: Validate via competitive binding assays or enzyme activity tests using recombinant proteins .

Advanced: How should researchers design stability studies to evaluate degradation under varying pH and temperature?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability testing (40–60°C) can predict shelf life .
  • Key Metrics : Quantify degradation products (e.g., hydrolyzed amides or oxidized piperidine) and calculate half-life (t₁/₂) .
  • Environmental Controls : Ensure inert atmospheres (N₂) to isolate oxidative vs. hydrolytic pathways .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Reactivity Prediction :
    • Quantum Chemical Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites .
    • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms for oxidation or substitution reactions .
  • Software Integration : Combine computational results with robotic high-throughput screening to prioritize experimental conditions .

Advanced: How to resolve contradictions in bioactivity data across cell-based vs. in vivo models?

Methodological Answer:

  • Hypothesis-Driven Testing :
    • Pharmacokinetic (PK) Analysis : Measure bioavailability and blood-brain barrier penetration to explain efficacy gaps .
    • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma vs. cell media .
  • Model Alignment : Compare cell lines (e.g., HEK293 vs. primary neurons) for receptor expression levels via qPCR .
  • Dose-Response Curves : Ensure equivalent molar concentrations across models to eliminate scaling artifacts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 2
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

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